

Spectroscopic Data for Ethyl 4-(Methylsulfonamido)benzoate: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 4-(Methylsulfonamido)benzoate

Cat. No.: B1295667

[Get Quote](#)

A comprehensive search for publicly available spectroscopic data (NMR, IR, and MS) for **Ethyl 4-(Methylsulfonamido)benzoate** reveals a significant lack of specific experimental datasets for this compound. Commercial suppliers of this chemical, such as Sigma-Aldrich, explicitly state that they do not provide analytical data, placing the responsibility of identity and purity confirmation on the buyer. This scarcity of information necessitates a predictive and comparative approach to understanding its likely spectroscopic characteristics, drawing on data from structurally similar compounds.

While direct experimental data is not available, this guide will provide a theoretical framework for the expected spectroscopic features of **Ethyl 4-(Methylsulfonamido)benzoate**, alongside general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables outline the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Ethyl 4-(Methylsulfonamido)benzoate** based on the analysis of its functional groups and comparison with analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.3-1.4	Triplet	3H	-OCH ₂ CH ₃
~3.0	Singlet	3H	-SO ₂ CH ₃
~4.3-4.4	Quartet	2H	-OCH ₂ CH ₃
~7.3	Doublet	2H	Aromatic CH (ortho to -NHSO ₂ CH ₃)
~8.0	Doublet	2H	Aromatic CH (ortho to -COOCH ₂ CH ₃)
~9.8	Singlet (broad)	1H	-NHSO ₂ CH ₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~14	-OCH ₂ CH ₃
~40	-SO ₂ CH ₃
~61	-OCH ₂ CH ₃
~118	Aromatic CH
~128	Aromatic C (quaternary)
~131	Aromatic CH
~143	Aromatic C (quaternary)
~165	C=O

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3250	N-H	Stretching
~3100-3000	Aromatic C-H	Stretching
~2980-2850	Aliphatic C-H	Stretching
~1720	C=O (Ester)	Stretching
~1600, ~1500	Aromatic C=C	Stretching
~1340, ~1160	S=O (Sulfonamide)	Asymmetric & Symmetric Stretching
~1250	C-O (Ester)	Stretching

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Fragment Ion
243	[M] ⁺ (Molecular Ion)
214	[M - C ₂ H ₅] ⁺
198	[M - OCH ₂ CH ₃] ⁺
164	[M - SO ₂ CH ₃] ⁺
136	[M - SO ₂ CH ₃ - C ₂ H ₄] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like **Ethyl 4-(Methylsulfonamido)benzoate**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a larger number of scans compared to ^1H NMR.

2. Infrared (IR) Spectroscopy

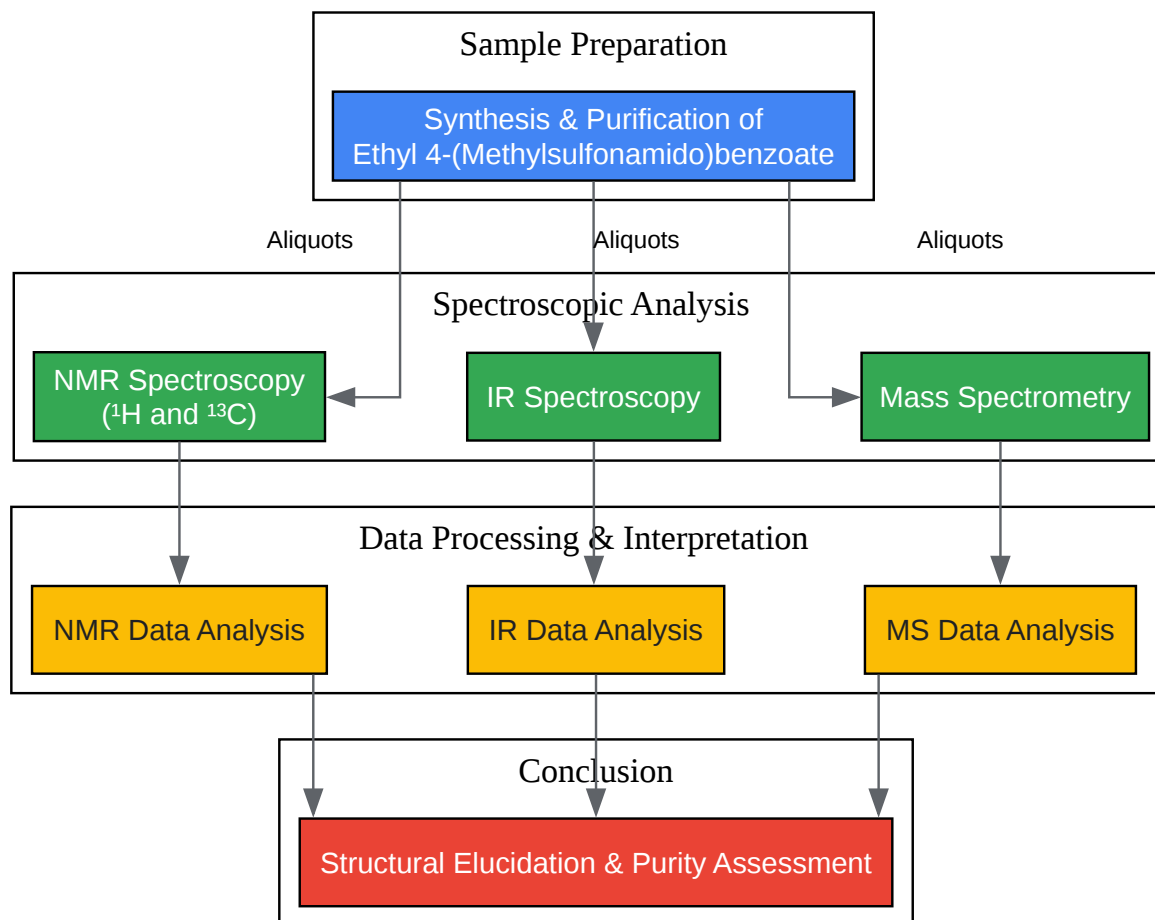
- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean ATR crystal.
 - Collect the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - Typically, spectra are collected over a range of 4000-400 cm^{-1} .

3. Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.
- **Ionization:** Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Experimental Workflow

The logical flow for the spectroscopic analysis of **Ethyl 4-(Methylsulfonamido)benzoate** is depicted in the following diagram.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Data for Ethyl 4-(Methylsulfonamido)benzoate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295667#spectroscopic-data-for-ethyl-4-methylsulfonamido-benzoate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com